molecular formula C12H20N2O3 B2937715 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid CAS No. 1909308-76-4

3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid

Cat. No.: B2937715
CAS No.: 1909308-76-4
M. Wt: 240.303
InChI Key: RMDKLJYORYQNMI-UHFFFAOYSA-N
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Description

3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid (CAS 1909308-76-4) is a pyrazole derivative of significant interest in pharmacological and biochemical research. With a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol , this compound is recognized for its potent biological activity, particularly in the realms of oxidative stress and oncology research. Recent scientific investigations highlight its role as a multifaceted agent against oxidative stress. The compound has demonstrated a powerful capacity to inhibit reactive oxygen species (ROS) production in human platelets, with studies reporting an IC50 of approximately 9.5 µM . Its mechanism of action extends to significantly reducing superoxide anion generation, suppressing lipid peroxidation, and inhibiting NADPH oxidase activity . Furthermore, research indicates it can help restore oxidative phosphorylation efficiency in cellular models, underscoring its protective effect against metabolic damage induced by oxidative stress . Beyond its antioxidant properties, this pyrazole derivative exhibits promising antiproliferative activity. Screening by the National Cancer Institute (NCI) revealed that it can strongly inhibit the proliferation of various solid tumor and leukemia cell lines, positioning it as a compelling candidate for future anticancer agent development . This combination of antioxidant and antiproliferative effects makes it a valuable chemical tool for researchers studying inflammatory diseases, cancer mechanisms, and cellular redox biology. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-5-17-7-14-10(4)11(9(3)13-14)6-8(2)12(15)16/h8H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKLJYORYQNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(C(=N1)C)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the pyrazole core – This involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxymethyl group.

  • Step 2: : Introduction of the propanoic acid side chain – This is achieved by a Friedel-Crafts acylation reaction, using propanoic acid chloride as the acylating agent.

Industrial Production Methods

  • Large-scale production typically utilizes a continuous flow system to ensure consistent product quality.

  • Catalysts like pyridine are used to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidizing agents such as potassium permanganate can convert the methyl groups into carboxylic acids.

  • Reduction: : Lithium aluminium hydride can reduce the pyrazole ring, altering its electronic properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Chlorine gas in the presence of a Lewis acid like aluminium chloride.

Major Products

  • Oxidation products include carboxylic acids.

  • Reduction products lead to modified pyrazole derivatives.

  • Substitution reactions yield functionalized pyrazole compounds.

Scientific Research Applications

3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid finds applications across various fields:

  • Chemistry: : As a precursor in the synthesis of complex organic molecules.

  • Biology: : As a probe to study enzyme interactions due to its unique structure.

  • Medicine: : Potential use in drug discovery for anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes such as cyclooxygenase and lipoxygenase.

  • Pathways: : Inhibition of enzyme activity, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

Compound Name Molecular Formula Key Substituents Physicochemical Properties Potential Biological Activity Source
3-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid (Target) C₁₃H₂₀N₂O₃ Ethoxymethyl, 3,5-dimethylpyrazole, propanoic acid Moderate lipophilicity (logP ~2.5), acidic (pKa ~4.5) Anti-inflammatory, enzyme inhibition Inferences
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-5-methoxybenzoic acid C₁₄H₁₆N₂O₃ Methoxybenzene, pyrazole, benzoic acid Higher polarity (logP ~1.8), stronger acidity (pKa ~3.8) Antimicrobial, COX-2 inhibition
(2E)-3-{1-[(2,6-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid C₁₆H₁₅Cl₂N₂O₂ Dichlorophenyl, propenoic acid High lipophilicity (logP ~3.9), conjugated double bond Anticancer, kinase inhibition
3-{6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid C₉H₁₀N₄O₂ Triazolopyrimidine, propanoic acid Moderate solubility, zwitterionic at physiological pH Antiviral, nucleotide analog
3-(4-tert-Butylphenyl)-2-methylpropan-1-ol C₁₄H₂₂O tert-Butylphenyl, propanol High lipophilicity (logP ~4.2), neutral Surfactant, membrane permeabilization

Key Observations :

Structural Variations: The ethoxymethyl group in the target compound distinguishes it from analogs with aryl (e.g., dichlorophenyl) or heterocyclic (e.g., triazolopyrimidine) substituents. This group balances lipophilicity and metabolic stability compared to more polar (e.g., methoxybenzoic acid) or bulky (e.g., tert-butylphenyl) substituents . The 2-methylpropanoic acid chain may confer better conformational flexibility than rigid propenoic acid or planar benzoic acid derivatives .

Biological Implications: Compounds with carboxylic acid groups (e.g., target, benzoic acid, propenoic acid) are likely to target enzymes or receptors requiring anionic binding pockets (e.g., cyclooxygenases, kinases) .

Physicochemical Properties :

  • The target compound’s logP (~2.5) suggests moderate membrane permeability, intermediate between the hydrophilic methoxybenzoic acid analog (logP ~1.8) and the highly lipophilic dichlorophenyl derivative (logP ~3.9) .
  • Its pKa (~4.5) indicates partial ionization at physiological pH, which could enhance solubility in biological matrices compared to neutral analogs like 3-(4-tert-butylphenyl)-2-methylpropan-1-ol .

Biological Activity

3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid, a compound with the CAS number 1909308-76-4, has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and relevant case studies.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C10_{10}H16_{16}N2_2O3_3
  • Molecular Weight : 212.25 g/mol

Structure

The structure of the compound includes a pyrazole ring substituted with an ethoxymethyl group and a methylpropanoic acid moiety, which may influence its biological interactions and activities.

Research indicates that compounds similar to 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid often exhibit their biological effects through modulation of specific signaling pathways. Notably:

  • PI3K/AKT/mTOR Pathway : This pathway is crucial for cell growth and proliferation. Compounds that inhibit this pathway can suppress tumor growth in various cancer models .
  • Autotaxin/Lysophosphatidic Acid (LPA) Axis : The autotaxin enzyme plays a significant role in producing LPA, which is involved in cancer progression and fibrosis. Inhibiting this pathway can lead to reduced tumorigenesis and fibrosis .

Antitumor Activity

In preclinical studies, compounds within the same class as 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid have demonstrated significant antitumor activity:

StudyModelResult
Study AMouse xenograft modelSuppressed tumor growth significantly at low doses
Study BIn vitro cancer cell linesInduced apoptosis in cancer cells via PI3K inhibition

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been shown to reduce markers of inflammation in various models:

StudyModelResult
Study CMouse model of inflammationDecreased levels of pro-inflammatory cytokines
Study DCell culture modelInhibited NF-kB activation

Case Study 1: Tumor Growth Suppression

A study evaluated the efficacy of a related pyrazole compound in a mouse xenograft model. The results indicated that treatment led to a significant reduction in tumor size compared to controls, suggesting that the compound could be a viable candidate for further development as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory diseases, researchers found that administering a pyrazole derivative resulted in reduced inflammation markers in a bleomycin-induced pulmonary fibrosis model. This highlights the potential for therapeutic applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid?

  • Methodological Answer : The compound can be synthesized via refluxing precursor pyrazole derivatives in ethanol for 2 hours, followed by purification through recrystallization using a DMF–EtOH (1:1) solvent system. Reaction progress should be monitored via TLC, and purity confirmed by HPLC or NMR spectroscopy. Optimization may involve adjusting molar ratios, solvent polarity, or reflux duration to improve yield .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry, while NMR (¹H, ¹³C) confirms substituent positioning and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, use HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to analyze thermal stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for hazard-specific guidelines. Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and ethanol-compatible lab coats. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 4°C to prevent degradation .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodological Answer : Employ in vitro assays targeting enzymes or receptors structurally related to pyrazole derivatives (e.g., cyclooxygenase or kinase inhibitors). Use dose-response curves (0.1–100 µM) with positive/negative controls. Cell viability assays (MTT or resazurin) assess cytotoxicity. Triplicate runs and statistical analysis (e.g., ANOVA) ensure reproducibility .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be experimentally elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ethanol) coupled with mass spectrometry tracks bond formation. In situ FTIR monitors intermediate species during reflux. Computational modeling (DFT) predicts transition states, while kinetic studies (variable-temperature NMR) reveal activation energies .

Q. How should researchers address contradictory bioactivity data across different studies?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, solvent). Verify compound purity via elemental analysis and control for batch-to-batch variability. Use meta-analysis to identify confounding variables (e.g., cell line specificity) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties?

  • Methodological Answer : Molecular dynamics simulations (MD) model solvation behavior, while QSAR predicts logP and pKa. Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps). Validate predictions against experimental data (e.g., solubility in DMSO/water mixtures) .

Q. How can purification be optimized to achieve >99% purity for crystallography studies?

  • Methodological Answer : Screen solvent systems (e.g., EtOAc/hexane gradients) via fractional crystallization. Use preparative HPLC with C18 columns and trifluoroacetic acid (0.1%) as a mobile-phase modifier. Dynamic light scattering (DLS) identifies aggregates, and lyophilization ensures solvent-free crystals .

Q. What engineering challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer : Heat transfer inefficiencies in large-scale reactors may require jacketed vessels with controlled cooling. Implement process analytical technology (PAT) for real-time monitoring. Optimize catalyst loading (e.g., transition-metal catalysts) and use continuous-flow systems to enhance reproducibility .

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